Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-

Anticancer Kinase Inhibition CDK2

3-(5-Pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-2H-chromen-2-one (CAS 325804-83-9) is a fully synthetic, low-molecular-weight (290.28 g/mol) heterocyclic hybrid that fuses a coumarin (2H-chromen-2-one) scaffold with a 1,2,4-triazole ring bearing a pyridin-4-yl substituent at the triazole 5-position. This tri-pharmacophoric architecture places the compound within the intensively studied coumarin–1,2,4-triazole hybrid class, a family with demonstrated anticancer, antimicrobial, and enzyme-inhibitory activities.

Molecular Formula C16H10N4O2
Molecular Weight 290.282
CAS No. 325804-83-9
Cat. No. B2390970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-
CAS325804-83-9
Molecular FormulaC16H10N4O2
Molecular Weight290.282
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=NN3)C4=CC=NC=C4
InChIInChI=1S/C16H10N4O2/c21-16-12(9-11-3-1-2-4-13(11)22-16)15-18-14(19-20-15)10-5-7-17-8-6-10/h1-9H,(H,18,19,20)
InChIKeyBZTFBNRGXRCODL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(5-Pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-2H-chromen-2-one (CAS 325804-83-9): Core Structural Identity and Chemical Class


3-(5-Pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-2H-chromen-2-one (CAS 325804-83-9) is a fully synthetic, low-molecular-weight (290.28 g/mol) heterocyclic hybrid that fuses a coumarin (2H-chromen-2-one) scaffold with a 1,2,4-triazole ring bearing a pyridin-4-yl substituent at the triazole 5-position [1]. This tri-pharmacophoric architecture places the compound within the intensively studied coumarin–1,2,4-triazole hybrid class, a family with demonstrated anticancer, antimicrobial, and enzyme-inhibitory activities [2]. The compound is catalogued as PubChem CID 1203129 and is commercially available as a research tool from multiple chemical vendors [1].

Why a Generic Coumarin–Triazole Hybrid Cannot Substitute for 3-(5-Pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-2H-chromen-2-one


Small structural variations within the coumarin–1,2,4-triazole class produce large differences in biological potency and target selectivity. For example, moving the pyridine nitrogen from the 4-position to the 3-position on the triazole ring alters the hydrogen-bonding capacity and molecular electrostatic potential of the entire hybrid, which has been shown to shift CDK2 inhibitory activity by more than an order of magnitude in closely related series [1]. Likewise, introducing a methoxy substituent on the coumarin core changes the electron density of the lactone ring and can drastically modulate cytotoxicity and fluorescence properties [2]. Consequently, generic substitution of any coumarin–1,2,4-triazole hybrid for 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-2H-chromen-2-one—without quantitative activity comparison under identical assay conditions—carries a high risk of obtaining an inactive or off-profile chemical probe.

Quantitative Differentiation Evidence for 3-(5-Pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-2H-chromen-2-one Versus Its Closest Structural Analogs


Regioisomeric Pyridinyl Substitution (4-Pyridyl vs. 3-Pyridyl) Drives Predicted CDK2 Binding Affinity Differences

In a structurally analogous series of 1,2,4-triazolyl coumarins, molecular docking against CDK2 (PDB: 3IG7) revealed that the orientation of the pyridyl nitrogen dictates the hydrogen-bond network within the ATP-binding pocket. The 4-pyridyl isomer (target compound scaffold) is predicted to form a direct hydrogen bond with the hinge-region residue Leu83, whereas the 3-pyridyl isomer (CAS 2034395-24-7) cannot adopt this geometry without steric penalty [1]. Although the published docking study reported explicit scores for compounds 4c (IC50 = 4.363 µM) and 8c (IC50 = 2.656 µM) in HCT116 colon cancer cells, the target compound itself was not directly assayed; therefore the differential binding prediction for the 4-pyridyl vs. 3-pyridyl regioisomer is derived from the consensus docking pose analysis performed on the same series [1].

Anticancer Kinase Inhibition CDK2

Absence of a Methoxy Substituent on the Coumarin Core Preserves Unmodified Fluorescence Quantum Yield Relative to 6-Methoxy Analogs

The 6-methoxy-3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one congener introduces an electron-donating methoxy group at the coumarin 6-position, which is known to red-shift the absorption maximum by approximately 20–35 nm and alter the fluorescence quantum yield in coumarin-based dyes [1]. The target compound, lacking this substitution, retains the intrinsic photophysical profile of the parent 2H-chromen-2-one fluorophore (absorption λmax ≈ 320–340 nm, emission λmax ≈ 380–410 nm, quantum yield Φ ≈ 0.10–0.25 in organic solvents) [2]. The methoxy-free scaffold is therefore preferable for applications requiring UV-excited fluorescence without the spectral interference introduced by the methoxy group.

Fluorescent Probe Photophysics Chemical Biology

1,2,4-Triazole vs. 1,3,4-Oxadiazole Heterocyclic Core Confers Different Hydrogen-Bond Acceptor Capacity and Metabolic Susceptibility

Polymorphism studies on the structurally related 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one (C16H9N3O3) demonstrate that the oxadiazole ring participates in a distinct C–H···N hydrogen-bond network that determines crystal packing [1]. The 1,2,4-triazole ring in the target compound possesses an additional N–H donor and one more nitrogen acceptor compared to the oxadiazole, altering both the hydrogen-bonding fingerprint and the susceptibility to oxidative metabolism. 1,2,4-Triazoles are generally more resistant to CYP450-mediated ring oxidation than 1,3,4-oxadiazoles owing to the higher aromatic stabilization energy of the triazole nucleus (calculated aromaticity index NICS(1) ≈ −12.5 ppm for 1,2,4-triazole vs. ≈ −9.8 ppm for 1,3,4-oxadiazole) [2].

Drug Design Metabolic Stability Heterocyclic Chemistry

Optimal Research and Procurement Scenarios for 3-(5-Pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-2H-chromen-2-one


Kinase-Targeted Anticancer Probe Development Requiring the 4-Pyridyl Hinge-Binding Motif

Based on molecular docking evidence that the 4-pyridyl orientation enables a hydrogen bond with the CDK2 hinge-region residue Leu83—a geometry unavailable to the 3-pyridyl regioisomer [1]—this compound is suited as a starting scaffold for synthetic elaboration into ATP-competitive kinase inhibitors. Medicinal chemistry groups focused on colon cancer (HCT116) or related CDK2-driven malignancies should prioritize the 4-pyridyl isomer for hit expansion, referencing the class-level IC50 benchmark of 2.656 µM achieved by the most potent analog in the same triazolyl coumarin series [1].

UV-Excited Fluorescent Probe for Intracellular Imaging Without Methoxy-Induced Spectral Interference

The absence of a 6-methoxy substituent predicts a blue-shifted absorption spectrum compatible with DAPI/Hoechst excitation channels (~350–360 nm), distinguishing this compound from its red-shifted 6-methoxy analog [2][3]. Researchers developing fluorescent chemical tools for confocal microscopy or high-content screening can procure this compound for imaging experiments where spectral crosstalk with GFP or FITC channels must be minimized.

Comparative Heterocyclic Core Stability Studies (1,2,4-Triazole vs. 1,3,4-Oxadiazole)

The higher predicted aromatic stabilization energy of the 1,2,4-triazole core (NICS(1) ≈ −12.5 ppm) versus the 1,3,4-oxadiazole analog (NICS(1) ≈ −9.8 ppm) [4] positions this compound as a candidate for head-to-head in vitro metabolic stability assays (e.g., human liver microsomes). Procurement for such comparative studies enables rational selection of the more oxidatively resistant heterocyclic core for lead optimization campaigns.

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